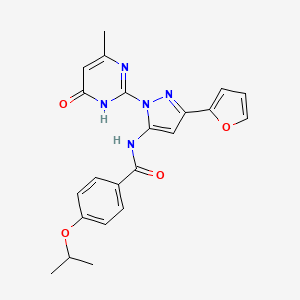
2,5-dichloro-N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)benzenesulfonamide is a synthetic organic compound with a unique molecular structure, combining dichlorobenzene and sulfonamide moieties with a pyrimidinylaminoethyl side chain. Its intricate structure makes it a subject of interest in various scientific fields including organic chemistry, medicinal chemistry, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)benzenesulfonamide typically involves multiple steps. One common approach begins with the chlorination of benzene to produce 2,5-dichlorobenzene, which is then sulfonated to yield 2,5-dichlorobenzenesulfonamide. Subsequently, the pyrimidinylaminoethyl group is introduced through a nucleophilic substitution reaction using appropriate reagents and catalysts under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch or continuous processes. Key steps include the controlled chlorination and sulfonation of benzene derivatives, followed by the introduction of the pyrimidinylaminoethyl group. Industrial conditions emphasize high yield, purity, and cost-effectiveness, often utilizing automated reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2,5-dichloro-N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)benzenesulfonamide can undergo various chemical reactions including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or neutral conditions.
Reduction: Involves reductive agents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can occur with amines, alcohols, or thiols under alkaline conditions.
Major Products Formed
The major products depend on the type of reaction. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives. Substitution reactions typically introduce new functional groups into the benzene ring or the pyrimidinylaminoethyl side chain.
科学的研究の応用
Chemistry
The compound is used in organic synthesis as an intermediate for producing more complex molecules. Its reactivity towards various reagents makes it a valuable tool in developing novel chemical entities.
Biology
In biological research, this compound serves as a probe to study enzyme interactions and inhibition. Its structural complexity allows for the investigation of binding sites and mechanisms of action in biochemical assays.
Medicine
Medically, the compound is being explored for its potential as a pharmacophore in drug design. Its sulfonamide group is known for antibacterial properties, and modifications to its structure aim to enhance efficacy and reduce toxicity.
Industry
Industrial applications include its use as a precursor in the synthesis of dyes, agrochemicals, and specialty chemicals. Its stability and reactivity make it a versatile component in various manufacturing processes.
作用機序
The mechanism of action for 2,5-dichloro-N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)benzenesulfonamide involves binding to specific molecular targets, such as enzymes or receptors, and inhibiting their activity. The sulfonamide group mimics the structure of natural substrates, allowing the compound to compete with these substrates for binding sites. This results in the disruption of normal biological processes, leading to the desired therapeutic or biochemical effects.
類似化合物との比較
Similar Compounds
2,5-dichlorobenzenesulfonamide: : Shares the dichlorobenzene and sulfonamide moieties but lacks the pyrimidinylaminoethyl side chain.
4-(dimethylamino)pyrimidine: : Contains the dimethylamino-pyrimidine group but lacks the dichlorobenzene and sulfonamide moieties.
Uniqueness
The uniqueness of 2,5-dichloro-N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)benzenesulfonamide lies in its combined structural features, which impart distinctive chemical reactivity and biological activity. The presence of both electron-withdrawing dichloro groups and the electron-donating dimethylamino group on the pyrimidine ring creates a balance that enhances its interaction with various molecular targets, setting it apart from simpler analogs.
This intricate dance of atoms creates a compound that's a bit of a multitasking genius in the world of chemistry!
特性
IUPAC Name |
2,5-dichloro-N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N5O2S/c1-10-8-14(22(2)3)21-15(20-10)18-6-7-19-25(23,24)13-9-11(16)4-5-12(13)17/h4-5,8-9,19H,6-7H2,1-3H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVWAMVTCMDYMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B2743940.png)
![1-(3-Methoxyphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea](/img/new.no-structure.jpg)



![2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile](/img/structure/B2743945.png)


![4-(diethylsulfamoyl)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2743956.png)

![methyl 5-chloro-4-({[(3-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2743959.png)
![5-benzyl-4-[(3-bromophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2743960.png)

![2-[(3-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane](/img/structure/B2743962.png)
